molecular formula C11H12ClN3 B15320289 N2-phenylpyridine-2,6-diaminehydrochloride

N2-phenylpyridine-2,6-diaminehydrochloride

Cat. No.: B15320289
M. Wt: 221.68 g/mol
InChI Key: GEZBEDATWQJEEH-UHFFFAOYSA-N
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Description

The compound N2-phenylpyridine-2,6-diamine hydrochloride (CAS: 136-40-3), formally named 3-(2-phenyldiazenyl)-2,6-pyridinediamine monohydrochloride, is a crystalline solid with the molecular formula C₁₁H₁₁N₅·HCl and a molecular weight of 249.7 g/mol . It features a pyridine core substituted with amino groups at positions 2 and 6, and a phenyldiazenyl (azo-linked phenyl) group at position 3. The compound exhibits UV/Vis absorption maxima at 238 nm and 394 nm, indicating strong π-π* transitions characteristic of conjugated aromatic systems. It is stable for ≥4 years when stored at -20°C and is commonly used in research contexts requiring urinary tract analgesics or dye intermediates .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-N-phenylpyridine-2,6-diamine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9;/h1-8H,(H3,12,13,14);1H

InChI Key

GEZBEDATWQJEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-phenylpyridine-2,6-diaminehydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, nucleophilic substitution, and amidation reactions . The reaction conditions are generally mild, and the product is easy to separate with a yield of about 85%.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Scientific Research Applications

N2-phenylpyridine-2,6-diaminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-phenylpyridine-2,6-diaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenazopyridine Hydrochloride (CAS: 136-40-3)

Phenazopyridine hydrochloride shares the same molecular framework as N2-phenylpyridine-2,6-diamine hydrochloride but includes an azo group (N=N) linking the phenyl ring to the pyridine core. This structural difference significantly alters its biological activity:

  • Applications : Phenazopyridine is primarily used as a urinary analgesic to alleviate discomfort caused by urinary tract infections, whereas N2-phenylpyridine-2,6-diamine hydrochloride lacks direct therapeutic applications reported in the literature .
  • Stability : Both compounds exhibit long-term stability at low temperatures (-20°C), but Phenazopyridine’s azo group may render it more prone to reductive cleavage under physiological conditions.

Imeglimin Hydrochloride (CAS: 775351-61-6)

Imeglimin hydrochloride (C₆H₁₄ClN₅, MW: 191.66 g/mol) is structurally distinct, featuring a 1,3,5-triazine ring with methyl and amino substituents. Key differences include:

  • Pharmacological Use : Imeglimin is an oral antidiabetic agent targeting mitochondrial function, contrasting sharply with Phenazopyridine’s analgesic role .
  • Chemical Reactivity : Imeglimin’s triazine core facilitates hydrogen bonding and interactions with enzymes like AMPK, whereas Phenazopyridine’s pyridine-azo system is more chemically inert .

Comparative Data Table

Property N2-Phenylpyridine-2,6-diamine Hydrochloride Phenazopyridine Hydrochloride Imeglimin Hydrochloride
Molecular Formula C₁₁H₁₁N₅·HCl C₁₁H₁₁N₅·HCl C₆H₁₄ClN₅
Molecular Weight 249.7 g/mol 249.7 g/mol 191.66 g/mol
Core Structure Pyridine with 2,6-diamine and azo-phenyl Pyridine with 2,6-diamine and azo-phenyl 1,3,5-Triazine with methyl/amino
Key Functional Groups Amino, azo Amino, azo Amino, triazine
Primary Use Research chemical Urinary analgesic Antidiabetic agent
UV/Vis λmax 238 nm, 394 nm 238 nm, 394 nm Not reported

Research Findings and Contrasts

  • Bioactivity : Phenazopyridine’s azo group is critical for its local analgesic effect in the urinary tract, while Imeglimin’s triazine ring enables modulation of glucose metabolism .
  • Synthetic Accessibility : N2-Phenylpyridine-2,6-diamine hydrochloride and Phenazopyridine share similar synthetic routes (e.g., diazotization and coupling), but Imeglimin requires multi-step nucleophilic substitutions on triazine .
  • Stability Challenges : The azo group in Phenazopyridine poses stability risks under acidic conditions, whereas Imeglimin’s hydrochloride salt enhances its aqueous solubility for oral administration .

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